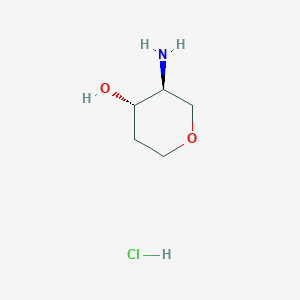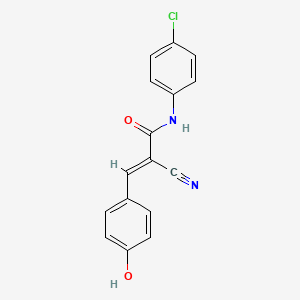
(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide, also known as CCNPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Analogs and Molecular Structure
- Analogues of Active Metabolite of Leflunomide: The compound is an analog of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. It's known for inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). The molecular structures of these compounds, including their planar conformation, are significant for binding the shallow ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Biological Activities
Anticonvulsant and Analgesic Activity
Derivatives of this compound have shown promising anticonvulsant and analgesic activities in in vivo and in vitro models. These properties are significant for addressing neurological disorders like epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2019).
Monoamine Oxidase Inhibition
Certain anilide derivatives of this compound act as inhibitors of recombinant human monoamine oxidase (MAO) A and B. These derivatives have shown selective and reversible inhibition of MAO-B, indicating their potential use in designing selective MAO-B inhibitors (Legoabe et al., 2011).
Antimicrobial and Antibacterial Efficacy
Antibacterial Efficacy
A series of chlorinated N-arylcinnamamides, which include derivatives of this compound, displayed significant antibacterial efficacy against gram-positive bacteria and mycobacterial strains. Some of these compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Strharsky et al., 2022).
Anti-Helicobacter pylori Activities
Selected N-substituted cinnamamide derivatives of this compound have demonstrated potential anti-Helicobacter pylori activities. The compounds were generally safe, although some showed mutagenic activity at certain concentrations (Klesiewicz et al., 2018).
Chemical Properties and Synthesis
Synthesis and Characterization
The synthesis and structural analysis of derivatives related to this compound have been extensively studied, revealing insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Johnson et al., 2006).
Electrospray Ionization Tandem Mass Spectra
The compound and its derivatives have been studied in the context of electrospray ionization tandem mass spectra. Such studies provide valuable information about the compound's fragmentation pattern and chemical behavior (Bigler & Hesse, 1995).
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



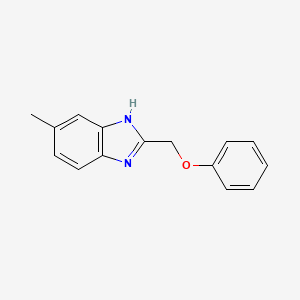
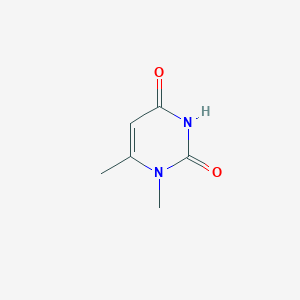

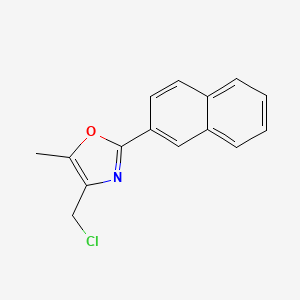



![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)


![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)

